molecular formula C12H12IN3O4 B3029214 tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate CAS No. 586330-18-9

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate

Cat. No.: B3029214
CAS No.: 586330-18-9
M. Wt: 389.15
InChI Key: LDINLYRPDJPXTG-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, an iodine atom, and a nitro group attached to the indazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of an indazole derivative to introduce the nitro group at the desired position.

    Esterification: The formation of the tert-butyl ester group through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

    Substitution: Formation of 3-azido-6-nitro-1H-indazole-1-carboxylate or 3-cyano-6-nitro-1H-indazole-1-carboxylate.

    Reduction: Formation of tert-butyl 3-amino-6-nitro-1H-indazole-1-carboxylate.

    Hydrolysis: Formation of 3-iodo-6-nitro-1H-indazole-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.

    Chemical Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.

    Material Science: Utilized in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex indazole derivatives with diverse functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-iodo-1H-indazole-1-carboxylate: Lacks the nitro group, making it less reactive in certain chemical transformations.

    tert-Butyl 3-amino-6-nitro-1H-indazole-1-carboxylate: Contains an amino group instead of an iodine atom, altering its reactivity and biological activity.

    tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate: Similar structure but with a bromine atom, which may affect its reactivity and applications.

Uniqueness

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is unique due to the presence of both an iodine atom and a nitro group, which provide distinct reactivity patterns and make it a versatile intermediate for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 3-iodo-6-nitroindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN3O4/c1-12(2,3)20-11(17)15-9-6-7(16(18)19)4-5-8(9)10(13)14-15/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDINLYRPDJPXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724457
Record name tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586330-18-9
Record name tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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